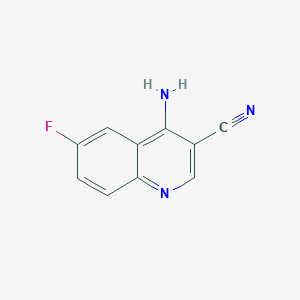

4-Amino-6-fluoroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZHVUMPLIHFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 6 Fluoroquinoline 3 Carbonitrile and Analogs

Conventional and Modern Approaches to Quinoline (B57606) Synthesis

The quinoline skeleton is a prominent feature in many biologically active compounds, leading to the development of numerous synthetic routes. jptcp.com These methods generally involve the fusion of a benzene (B151609) ring to a pyridine (B92270) ring. jptcp.com Classical named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses provide foundational strategies for creating the quinoline core, often starting from aniline (B41778) derivatives. jptcp.comwikipedia.orgnih.gov Modern approaches often focus on improving efficiency, yield, and substrate scope through catalyst-mediated reactions, including those using copper, cobalt, and nickel. nih.govorganic-chemistry.org

Cyclization is the cornerstone of quinoline synthesis. The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, which is a versatile method for producing substituted quinolines. organic-chemistry.org Another significant approach is the Combes quinoline synthesis, which uses the acid-catalyzed cyclization of a Schiff base intermediate formed from an aniline and a β-diketone. wikipedia.org The Pfitzinger reaction provides another route, starting from isatin (B1672199) and a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov These cyclization strategies are often the final, ring-closing step in a multi-step synthesis.

The construction of the 4-amino-3-carbonitrile pattern requires specific reagents and reaction sequences that introduce the nitrile and amino groups onto the heterocyclic ring.

The Thorpe-Ziegler reaction is a classic method for synthesizing cyclic ketones and enamines through the intramolecular condensation of dinitriles. This reaction is particularly well-suited for creating the 4-aminoquinoline-3-carbonitrile (B2762942) scaffold, which is structurally an enaminonitrile. The key step involves the base-catalyzed intramolecular cyclization of a suitably substituted dinitrile precursor. researchgate.net

The general mechanism starts with the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then attacks the carbon of the second nitrile group intramolecularly, forming a cyclic imine intermediate. Tautomerization of this imine leads to the stable enaminonitrile product. The reaction is typically performed using strong bases like sodium hydride or alkali metal salts of amines. researchgate.net For the synthesis of 4-Amino-6-fluoroquinoline-3-carbonitrile, the precursor would be a substituted benzonitrile (B105546) with a side chain containing the second nitrile group, positioned to facilitate the 6-membered ring closure.

Derivatives of cyanoacetic acid are versatile building blocks in heterocyclic synthesis. nih.gov In the context of quinoline synthesis, they can react with substituted anilines to form intermediates that are primed for cyclization. For example, a common strategy involves the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline, with diethyl ethoxymethylenemalonate, which after thermal cyclization and subsequent chemical modifications, can lead to the quinoline core. researchgate.net

To achieve the specific 4-amino-3-carbonitrile structure, a common approach involves the reaction of a substituted 2-aminobenzonitrile (B23959) with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide intermediate. Subsequent reaction with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base like piperidine (B6355638), leads to the displacement of the dimethylamino group and cyclization to yield the final this compound product.

| Reagent 1 | Reagent 2 | Catalyst/Base | Product |

| Substituted 2-aminobenzonitrile | DMF-DMA | - | N'-(2-cyanophenyl)formimidamide intermediate |

| N'-(2-cyanophenyl)formimidamide | Malononitrile | Piperidine | 4-Aminoquinoline-3-carbonitrile |

| Substituted Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline-3-carboxylate intermediate |

Specific Methods for 4-Aminoquinoline-3-carbonitrile Scaffolds

Preparation of Key Precursors for this compound Synthesis

Substituted anthranilonitriles (2-aminobenzonitriles) are critical precursors for many quinoline syntheses, including the methods described above. The synthesis of 2-amino-5-fluorobenzonitrile (B1271947), the key precursor for this compound, typically starts from a more readily available substituted aniline or nitrobenzene.

A representative synthetic route might begin with 4-fluoroaniline. This starting material can undergo diazotization followed by a Sandmeyer reaction to introduce a cyano group, though regioselectivity can be a challenge. A more common industrial route involves starting with 2-amino-5-fluorobenzoic acid, converting the carboxylic acid to a primary amide, and then dehydrating the amide to the nitrile using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Starting Material | Key Transformation(s) | Reagent(s) | Product |

| 4-Fluoroaniline | Nitration, Reduction, Diazotization, Cyanation | HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HCl, CuCN | 2-Amino-5-fluorobenzonitrile |

| 2-Amino-5-fluorobenzoic acid | Amidation, Dehydration | SOCl₂, NH₄OH, POCl₃ | 2-Amino-5-fluorobenzonitrile |

The careful execution of these precursor syntheses is essential for obtaining the necessary building blocks for the final construction of the this compound molecule.

Routes to 2-(cyanoethylamino)benzonitriles

A key precursor in the synthesis of 4-aminoquinoline-3-carbonitrile scaffolds is the class of molecules known as 2-(cyanoethylamino)benzonitriles. A convenient and effective method for the preparation of these intermediates involves the selective mono-N-alkylation of substituted anthranilonitriles (2-aminobenzonitriles).

This transformation is typically achieved by reacting the parent anthranilonitrile with 3-bromopropanenitrile. The reaction is conducted in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction. A strong, non-nucleophilic base is required to deprotonate the amino group of the anthranilonitrile, thereby activating it for alkylation. Potassium tert-butoxide (t-BuOK) has been identified as a particularly effective base for this purpose, leading to good yields of the desired mono-N-alkylated product. The reaction is generally carried out at or near room temperature (approximately 24 °C).

The choice of base is critical for achieving selective monoalkylation and avoiding the formation of the dialkylated tertiary amine byproduct. The use of t-BuOK has been shown to favor the formation of the secondary amine, 2-(cyanoethylamino)benzonitrile, in moderate to good yields. This method is applicable to a range of substituted anthranilonitriles, including those with electron-donating and electron-withdrawing groups on the aromatic ring. For instance, 2-amino-5-fluorobenzonitrile can be effectively converted to 2-(2-cyanoethylamino)-5-fluorobenzonitrile, a direct precursor to this compound.

| Starting Anthranilonitrile | Reagent | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Aminobenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)benzonitrile | Good |

| 2-Amino-5-fluorobenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)-5-fluorobenzonitrile | Good |

| 2-Amino-4-methylbenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)-4-methylbenzonitrile | Moderate |

| 2-Amino-5-methylbenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)-5-methylbenzonitrile | Moderate |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Influence of Catalysts and Solvents on Cyclization Efficiency

For the synthesis of this compound from 2-(2-cyanoethylamino)-5-fluorobenzonitrile, a strong organometallic base is typically employed. Specifically, tert-butyllithium (B1211817) (t-BuLi) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) has been proven effective. mdpi.com The reaction is performed at very low temperatures, around -78 °C, to control the reactivity of the strong base and minimize side reactions. mdpi.com These conditions facilitate the deprotonation of the carbon alpha to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group, leading to the formation of a cyclic enamine intermediate which, upon workup, yields the final 4-aminoquinoline (B48711) product. mdpi.com

The efficiency of this cyclization is highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases are essential to promote the desired intramolecular reaction without competing side reactions. The low temperature and anhydrous conditions are crucial for the stability of the organolithium reagent and the anionic intermediates.

While the Thorpe-Ziegler reaction is a direct method, the broader class of quinoline syntheses, such as the Friedländer annulation, offers insights into the influence of catalysts and solvents. numberanalytics.comnumberanalytics.comijbpas.comrsc.org In Friedländer-type syntheses, which involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, various catalysts and solvents can be employed to optimize yields and reaction times. rsc.org Lewis acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O) and Brønsted acids (e.g., p-toluenesulfonic acid) have been shown to effectively catalyze the cyclocondensation step. numberanalytics.comrsc.org The choice of solvent can range from polar protic to nonpolar aprotic, and in some cases, solvent-free conditions under microwave irradiation have been utilized to enhance reaction rates and yields. rsc.org These principles of catalyst and solvent optimization from related quinoline syntheses can inform the further development of more efficient cyclization protocols for 4-aminoquinoline-3-carbonitriles.

Strategies for Selective Alkylation and Functionalization

Once the this compound core is synthesized, further functionalization can be explored to generate a library of analogs. The molecule presents several sites for potential modification, including the 4-amino group, the quinoline ring, and the nitrile group.

Selective alkylation of the 4-amino group is a common strategy for modifying 4-aminoquinoline derivatives. This can be achieved through various methods, such as reductive amination, where the 4-aminoquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. This approach allows for the introduction of a wide range of alkyl and arylalkyl substituents at the 4-amino position. Direct N-alkylation using alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid over-alkylation and to ensure selectivity for the exocyclic amino group over the quinoline ring nitrogen. The choice of base and solvent plays a crucial role in directing the regioselectivity of such alkylations.

Functionalization of the quinoline ring itself represents another avenue for derivatization. Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the regioselective introduction of new functional groups onto the quinoline scaffold. While the electronic properties of the 4-amino, 6-fluoro, and 3-carbonitrile substituents will influence the reactivity and regioselectivity of C-H functionalization, these methods provide potential routes to modify positions that are not readily accessible through classical electrophilic or nucleophilic aromatic substitution reactions.

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Amino Group | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amino Group |

| 4-Amino Group | N-Alkylation | Alkyl Halides, Base | Substituted Amino Group |

| Quinoline Ring | C-H Activation/Functionalization | Transition Metal Catalyst, Coupling Partner | Aryl, Alkyl, etc. |

Novel Synthetic Routes and Green Chemistry Approaches

Emerging Methodologies for Fluorine Incorporation at Position 6

The fluorine atom at the C-6 position is a key structural feature of many biologically active quinolones. Traditionally, this fluorine atom is introduced by starting the synthesis with a pre-fluorinated building block, such as a fluoroaniline (B8554772) derivative. However, recent advances in synthetic organic chemistry have focused on late-stage fluorination, where the fluorine atom is introduced at a later step in the synthesis of a complex molecule. This approach offers greater flexibility and efficiency in the preparation of fluorinated analogs.

For the fluorination of quinoline scaffolds, electrophilic fluorination has emerged as a powerful strategy. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used electrophilic fluorine sources. wikipedia.orgnumberanalytics.comalfa-chemistry.com These reagents can introduce a fluorine atom onto an electron-rich aromatic or heteroaromatic ring. The regioselectivity of the fluorination is governed by the electronic and steric properties of the quinoline substrate. In the context of a 4-aminoquinoline-3-carbonitrile, the directing effects of the existing substituents would need to be carefully considered to achieve selective fluorination at the C-6 position.

Radical fluorination methods are also gaining prominence as a tool for C-H fluorination. numberanalytics.com These methods often involve the generation of a fluorine radical or the use of a photoredox catalyst to facilitate the fluorination of C-H bonds, sometimes offering different regioselectivity compared to electrophilic methods. While the direct late-stage fluorination of the 4-aminoquinoline-3-carbonitrile core at C-6 has not been specifically detailed, these emerging methodologies represent a promising area for future research to develop more convergent and flexible synthetic routes.

Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. ijbpas.comsruc.ac.uk In the context of synthesizing this compound and its analogs, several green chemistry approaches can be considered.

One significant area of improvement is the use of alternative energy sources to promote reactions. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and in some cases, enable reactions to be performed in more environmentally benign solvents, such as water or ethanol (B145695), or even under solvent-free conditions. ijbpas.comnih.gov The synthesis of various 4-aminoquinoline derivatives has been successfully achieved using microwave irradiation, offering a greener alternative to conventional heating methods. mdpi.comnih.gov

The development of one-pot synthesis protocols is another key aspect of green chemistry. By combining multiple reaction steps into a single operation, one-pot processes reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. For quinoline synthesis, one-pot procedures, such as multicomponent reactions, have been developed that allow for the construction of the quinoline core from simple starting materials in a single step.

Furthermore, the choice of catalysts and solvents is crucial. The use of recyclable, non-toxic catalysts and the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents are central tenets of sustainable synthesis. Research into catalytic, solvent-free, or aqueous-based versions of the key synthetic steps, such as the Thorpe-Ziegler cyclization or alternative annulation strategies, would contribute significantly to a more sustainable synthesis of this compound. ijbpas.comsruc.ac.ukresearchgate.net

Chemical Reactivity and Derivatization of 4 Amino 6 Fluoroquinoline 3 Carbonitrile

Reactivity of the 4-Amino Group

The 4-amino group is a key nucleophilic site, rendering the molecule susceptible to reactions with various electrophiles. Its reactivity is fundamental to the synthesis of a wide array of derivatives with modified properties.

The nucleophilic nature of the 4-amino group facilitates its reaction with acylating and alkylating agents. These reactions are standard procedures for modifying amine functionalities.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. This is typically achieved by reacting the 4-aminoquinoline (B48711) with acyl chlorides or anhydrides. For instance, the variant aminoglycoside acetyltransferase, AAC(6')-Ib-cr, has been shown to catalyze the acetylation of fluoroquinolones, demonstrating the susceptibility of such scaffolds to acylation. nih.gov While this is an enzymatic example, it underscores the chemical potential for acylation on the amine group of related compounds. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: Alkylation introduces an alkyl group onto the amino nitrogen. Direct alkylation can be achieved using alkyl halides. In related fluoroquinolone structures, direct alkylation on amine precursors is a common synthetic step. nih.gov For example, the synthesis of N-benzyl-4-aminoquinolines is accomplished by the condensation of appropriate amines with 4,7-dichloroquinoline. nih.gov This highlights the general reactivity of the 4-amino position towards alkylating agents, leading to secondary or tertiary amines depending on the reaction conditions and stoichiometry. The alkylation of related quinolone structures is often a straightforward conversion. mdpi.com

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(6-fluoro-3-cyanoquinolin-4-yl)acetamide | Base (e.g., Pyridine), Inert Solvent |

| Alkylation | Benzyl Bromide | 4-(Benzylamino)-6-fluoroquinoline-3-carbonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

The primary amino group of 4-Amino-6-fluoroquinoline-3-carbonitrile readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-N=CH-). This reaction is a cornerstone in the synthesis of diverse heterocyclic compounds. bepls.commediresonline.orgmdpi.com

The synthesis typically involves refluxing the 4-aminoquinoline with a suitable aromatic or aliphatic aldehyde in a solvent like ethanol (B145695). bepls.commdpi.com The formation of the imine bond is often catalyzed by a small amount of acid, although the reaction can also proceed under neutral or slightly basic conditions. The reaction between quinolin-7-amine and various aromatic aldehydes, for example, is achieved by refluxing in aqueous ethanol for a few hours. bepls.com This methodology is broadly applicable to other aminoquinolines, including the target compound. A wide variety of aldehydes can be used, leading to a large library of Schiff base derivatives. nih.govresearchgate.net

The 4-amino group, in conjunction with the adjacent 3-carbonitrile group, forms an enaminonitrile system. This arrangement is highly conducive to cyclocondensation reactions, where the amino group acts as a nucleophile to form new heterocyclic rings fused to the quinoline (B57606) core.

These reactions often involve bifunctional reagents that can react with both the amino and the activated positions of the quinoline ring. For example, three-component cyclocondensation reactions are a known method for synthesizing 4-aminoquinoline-3-carbonitriles themselves. acs.org The reactivity of the 4-amino group is also exploited in reactions like the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, to form dihydropyrimidinones. mdpi.com The amino group on the quinoline can act as the urea-like component in similar multicomponent reactions, leading to the formation of fused pyrimidine (B1678525) rings.

Reactivity of the 3-Carbonitrile Group

The carbonitrile group is a versatile functional group that can be transformed into several other important chemical moieties, significantly expanding the synthetic utility of the parent molecule.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This conversion is a fundamental transformation in organic synthesis. The hydrolysis proceeds via an intermediate amide (4-amino-6-fluoroquinoline-3-carboxamide), which can sometimes be isolated under milder reaction conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The final product is the corresponding carboxylic acid, 4-amino-6-fluoroquinoline-3-carboxylic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. The synthesis of various 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives often relies on this hydrolytic transformation from a nitrile precursor. nih.govresearchgate.net Similarly, new amino acid derivatives of quinolines have been synthesized through the hydrolysis of ester moieties, a reaction that shares mechanistic principles with nitrile hydrolysis. mdpi.com

Table 2: Hydrolysis of the 3-Carbonitrile Group

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | H₂SO₄ (aq), Heat | 4-Amino-6-fluoroquinoline-3-carboxamide | 4-Amino-6-fluoroquinoline-3-carboxylic acid |

The carbonitrile group is an excellent precursor for the synthesis of 5-substituted tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. beilstein-journals.org The most common method for this transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. nih.gov

This reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF. Catalysts such as zinc chloride or ammonium (B1175870) chloride are often added to facilitate the reaction. organic-chemistry.org Another common reagent is tributyltin azide, which can be used in solvents like toluene (B28343) or xylene. google.com The reaction of a chloroquinoline-3-carbonitrile with sodium azide can lead to the formation of an azido-quinoline, which can then cyclize to a tetrazolo[1,5-a]quinoline (B14009986) ring system. researchgate.net This demonstrates the dual reactivity of the quinoline system but also confirms the utility of azides in forming nitrogen-rich heterocycles from quinoline precursors. The direct conversion of the nitrile group into a tetrazole ring offers a powerful method for derivatization. nih.govorganic-chemistry.org

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the distinct properties of its functional groups: the nucleophilic 4-amino group, the electrophilic carbon of the 3-carbonitrile group, and the quinoline ring system which is influenced by both electron-donating and electron-withdrawing substituents.

Reactions with Electrophiles: The primary site for electrophilic attack is the exocyclic amino group at the C-4 position, which is a strong nucleophile. It can readily react with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding 4-acetamido derivatives. Alkylation at this amino group is also feasible, though controlling the degree of alkylation can be challenging. Furthermore, the quinoline nitrogen (N-1) is also a potential site for electrophilic attack, particularly alkylation, to form quaternary quinolinium salts, a common modification in related quinoline structures.

Reactions with Nucleophiles: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, under acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. The quinoline ring itself, being substituted with electron-withdrawing groups (fluoro and cyano), is rendered electron-deficient and can potentially undergo nucleophilic attack, although this is less common than reactions at the substituent groups.

Table 1: Summary of Reactions with Nucleophiles and Electrophiles

| Reaction Type | Reagent Class | Reactive Site | Potential Product |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | 4-Amino Group | 4-Acylamino-6-fluoroquinoline-3-carbonitrile |

| Alkylation | Alkyl Halides | 4-Amino Group / N-1 | 4-Alkylamino or 4-Dialkylamino / 1-Alkyl-4-amino-6-fluoroquinolinium-3-carbonitrile salt |

Reactivity at the 6-Fluoro Position

The fluorine atom at the C-6 position is a key site for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aryl halides bearing electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the quinoline ring system, particularly the nitrogen atom and the C-3 cyano group, acts as an electron-withdrawing entity that activates the C-6 position towards nucleophilic attack. libretexts.org This allows the fluoride (B91410) ion, typically a poor leaving group, to be displaced by a variety of strong nucleophiles.

This reaction pathway is fundamental in the synthesis of many biologically active quinolone derivatives. Common nucleophiles used in this context include amines, alcohols, and thiols. For example, reaction with phenothiazine (B1677639) in the presence of a mild base can lead to the formation of C-N bonds at the C-6 position. nih.gov The rate of reaction is highly dependent on the strength of the nucleophile and the reaction conditions, often requiring elevated temperatures and a polar aprotic solvent like DMF or DMSO.

Table 2: Examples of SNAr Reactions at the C-6 Position

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | DMSO, heat | 4-Amino-6-methoxyquinoline-3-carbonitrile |

| Nitrogen Nucleophile | Pyrrolidine (B122466) | DMF, K₂CO₃, heat | 4-Amino-6-(pyrrolidin-1-yl)quinoline-3-carbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

While the C-F bond is the strongest carbon-halogen bond, making its activation challenging, recent advances in catalysis have enabled its participation in cross-coupling reactions. mdpi.com Palladium-catalyzed reactions like the Suzuki (with boronic acids) and Sonogashira (with terminal alkynes) couplings represent powerful tools for forming new carbon-carbon bonds at the C-6 position.

The successful cross-coupling of fluoroarenes often requires specific catalytic systems. These typically involve palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands. nih.gov Additives such as lithium iodide can be indispensable, as they may promote the oxidative addition of the C-F bond to the palladium center. nih.gov While more challenging than with other halogens, these methods offer a route to introduce aryl, vinyl, or alkynyl groups at the C-6 position, significantly expanding the structural diversity of derivatives. nih.govrsc.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at C-6

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 4-Amino-6-phenylquinoline-3-carbonitrile |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 4-Amino-6-(phenylethynyl)quinoline-3-carbonitrile |

Functionalization at Other Ring Positions (e.g., C-7, N-1)

Beyond the C-6 position, other sites on the quinoline ring, such as C-7 and N-1, are important for derivatization, often leading to compounds with significant biological activities.

Introduction of Piperazinyl, Pyrrolidinyl, and Piperidinyl Moieties

The introduction of cyclic amine moieties, particularly at the C-7 position, is a cornerstone of fluoroquinolone chemistry, leading to many potent antibacterial agents. mdpi.comnih.gov This transformation is typically achieved via an SNAr reaction on a precursor that has a suitable leaving group at the C-7 position, such as a halogen (e.g., 7-chloro or 7-fluoro).

Starting from a 4-amino-6,7-difluoroquinoline-3-carbonitrile precursor, selective substitution at the C-7 position can be achieved. The reaction with piperazine (B1678402), for example, typically occurs under basic conditions in a polar solvent, yielding the 7-piperazinyl derivative. nih.govnih.gov The second nitrogen of the piperazine ring can then be further functionalized to create a diverse library of compounds. mdpi.comnih.gov

Modification of N-1 Substituents

The nitrogen atom at the N-1 position of the quinoline ring is nucleophilic and can be readily modified, most commonly through alkylation. This is a key structural feature in many quinolone drugs, where small alkyl groups like ethyl or cyclopropyl (B3062369) are present. The N-1 substituent can influence the compound's steric and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile. nih.gov

The alkylation is typically performed using an alkyl halide (e.g., cyclopropyl bromide or ethyl iodide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the alkyl halide, forming a new C-N bond.

Exploration of this compound as a Synthetic Building Block

The utility of this compound as a foundational element in organic synthesis is most prominently displayed in its application toward the creation of elaborate, multi-ring systems. The inherent reactivity of its enaminonitrile moiety provides a robust platform for the annulation of additional rings, leading to a variety of fused heterocyclic and polycyclic structures.

Construction of Fused Heterocyclic Systems

The vicinal amino and cyano functionalities of this compound are ideal for the construction of fused pyrimidine, pyrazole, and triazole rings, leading to novel tricyclic and tetracyclic systems. These reactions typically proceed through a cyclocondensation mechanism, where the amino and cyano groups participate in ring closure with a suitable dielectrophilic reagent.

One of the most common strategies involves the reaction with one-carbon synthons. For instance, treatment with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) initially forms a reactive N,N-dimethylformamidine intermediate. This intermediate can then be cyclized with various nucleophiles to generate fused pyrimidine rings. For example, reaction with ammonia (B1221849) or amines would lead to the formation of pyrimido[4,5-b]quinolines.

Similarly, the diazotization of the amino group with nitrous acid, followed by intramolecular cyclization of the resulting diazonium salt, can afford triazolo[4,5-b]quinolines, also known as quinolino[4,3-d]-1,2,3-triazoles. The reaction with hydrazine (B178648) can be used to construct fused pyridazino[4,5-b]quinoline systems.

Below is a table summarizing representative reactions for the construction of fused heterocyclic systems from this compound.

| Fused System | Reagents and Conditions | Product |

| Pyrimido[4,5-b]quinoline | 1. DMF-DMA, reflux2. NH3 or R-NH2 | 4-Amino- or 4-substituted-aminopyrimido[4,5-b]quinoline |

| Triazolo[4,5-b]quinoline | NaNO2, aq. HCl, 0-5 °C | 3H-v-Triazolo[4,5-b]quinolin-4-amine |

| Pyrazolo[3,4-b]quinoline | Hydrazine hydrate, reflux | 1H-Pyrazolo[3,4-b]quinolin-4-amine |

Synthesis of Polycyclic Systems

Beyond the fusion of a single additional ring, this compound can serve as a scaffold for the assembly of more complex polycyclic systems. These syntheses often involve multi-step sequences or multicomponent reactions where the initial fused heterocycle is further elaborated.

For example, the amino group of the pyrimido[4,5-b]quinoline system, formed as described above, can be further functionalized and induced to cyclize with other reactive centers in the molecule or with external reagents to build an additional ring. Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be adapted to construct further rings onto the quinoline framework.

While specific examples starting directly from this compound are not extensively documented in publicly available literature, the known reactivity patterns of analogous o-aminonitriles strongly support its utility in such transformations. The general strategies point towards its potential in synthesizing complex, multi-ring structures with potential applications in materials science and medicinal chemistry.

The following table outlines a conceptual synthetic pathway for the construction of a polycyclic system.

| Target Polycyclic System | Synthetic Strategy | Intermediate |

| Tetracyclic quinolino-pyrimidine derivative | 1. Synthesis of a fused pyrimido[4,5-b]quinoline.2. Introduction of a side chain with a reactive carbonyl group.3. Intramolecular cyclization (e.g., Friedländer annulation). | 4-(Substituted-amino)pyrimido[4,5-b]quinoline |

Pharmacological Research and Biological Activity Exploration

Investigation of Enzymatic Inhibition Profiles

The core structure of 4-amino-6-fluoroquinoline-3-carbonitrile has been modified to target a variety of enzymes, demonstrating the chemical tractability and broad therapeutic potential of this heterocyclic system.

Fluoroquinolones, a class of antibiotics to which this compound is structurally related, exert their antibacterial effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA and removes positive supercoils that accumulate ahead of the replication fork, while topoisomerase IV is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following replication. oup.com

The mechanism of action involves the fluoroquinolone molecule binding to the complex formed between the enzyme and DNA. youtube.com This stabilizes a transient state where the DNA is cleaved, forming a drug-enzyme-DNA ternary complex. nih.govbohrium.com This complex physically blocks the progression of the DNA replication fork, leading to an inhibition of DNA synthesis and ultimately bacterial cell death. oup.comresearchgate.net The relative affinity of a specific fluoroquinolone for DNA gyrase versus topoisomerase IV can vary between different bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is more sensitive. oup.combohrium.com Newer fluoroquinolones often exhibit potent dual-targeting activity against both enzymes. oup.com

While the primary targets of fluoroquinolones are bacterial topoisomerases, some derivatives have been found to exhibit activity against their eukaryotic counterparts, particularly topoisomerase II. nih.govtandfonline.com This has spurred interest in their potential as anticancer agents, as topoisomerase II is a validated target for several clinically used chemotherapy drugs. tandfonline.comnih.govdrugbank.com The mechanism of action is similar to that in bacteria, involving the stabilization of the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks and the induction of apoptosis in rapidly dividing cancer cells. tandfonline.com

Research has shown that structural modifications to the fluoroquinolone scaffold can significantly influence their potency against eukaryotic topoisomerase II. For instance, a study comparing a 6,8-difluoroquinolone with its 6-fluoro counterpart (lacking the C-8 fluorine) demonstrated that the C-8 fluoro group increased the compound's ability to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold. nih.gov This suggests that specific substitutions on the quinoline (B57606) ring are crucial for potent activity against eukaryotic topoisomerases and for enhancing the cytotoxic potential of these compounds towards mammalian cells. nih.gov

A significant area of research has focused on the development of 4-anilinoquinoline-3-carbonitrile (B11863878) and 4-anilinoquinazoline (B1210976) analogs as inhibitors of receptor tyrosine kinases, particularly EGFR and HER-2. tandfonline.comnih.govnih.govrsc.org Overexpression or mutation of these kinases is a key driver in the development and progression of various cancers. biorxiv.org The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. tandfonline.commdpi.com

Researchers have synthesized and evaluated 4-anilinoquinoline-3-carbonitrile analogs, comparing their activity to the corresponding quinazoline (B50416) derivatives. nih.govnih.gov These studies have shown that 4-anilinoquinoline-3-carbonitriles are effective inhibitors of EGFR kinase, with activities comparable to their quinazoline counterparts. nih.gov The introduction of various substituents on the aniline (B41778) ring and the quinoline core has been explored to optimize potency and selectivity. For example, aryl 2-imino-1,2-dihydropyridine derivatives of anilinoquinazolines have demonstrated potent dual inhibitory activity against both EGFR and HER-2. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5d (Aryl 2-imino-1,2-dihydropyridine derivative) | EGFR | 2.09 | nih.gov |

| Compound 5d (Aryl 2-imino-1,2-dihydropyridine derivative) | HER-2 | 3.98 | nih.gov |

| Compound 5e (Aryl 2-imino-1,2-dihydropyridine derivative) | EGFR | 1.94 | nih.gov |

| Compound 5e (Aryl 2-imino-1,2-dihydropyridine derivative) | HER-2 | 1.04 | nih.gov |

| Compound 21 (6-salicyl-4-anilinoquinazoline derivative) | EGFR | 0.12 | nih.gov |

| Compound 21 (6-salicyl-4-anilinoquinazoline derivative) | HER-2 | 0.096 | nih.gov |

Derivatives of this compound have also been explored as modulators of G-protein-coupled receptors. A notable example is the discovery of a novel chemotype for positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) M4 receptor, based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. nih.gov M4 receptors are considered a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. nih.govbioworld.comnih.gov

The development of selective M4 PAMs is a strategic approach to enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it, which can help to mitigate side effects associated with non-selective muscarinic agonists. nih.gov Through high-throughput screening and subsequent chemical optimization, compounds based on the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold demonstrated improved potency for both human and rat M4 receptors. nih.govresearchgate.net Optimized compounds in this series also displayed favorable physicochemical and pharmacokinetic profiles, including good central nervous system penetration, which is essential for targeting brain disorders. nih.govresearchgate.net

Antiproliferative Activities in Cancer Cell Lines (in vitro studies)

The enzymatic inhibitory activities of this compound derivatives, particularly those targeting topoisomerases and protein kinases, translate into significant antiproliferative effects in various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Numerous in vitro studies have been conducted to evaluate the cytotoxic potential of these compounds against a broad spectrum of human cancers.

Research into the anticancer properties of fluoroquinolone and quinoline-3-carbonitrile derivatives has identified several compounds with potent activity against specific cancer cell lines. For instance, lipophilic fluoroquinolones have shown excellent antiproliferative activity against colorectal cancer cell lines (SW620, HCT116, and HT29), with some derivatives exhibiting IC₅₀ values in the nanomolar range against HCT116. nih.gov

Similarly, anilinoquinazoline (B1252766) derivatives designed as EGFR/HER-2 inhibitors have demonstrated potent antiproliferative activity against breast cancer cell lines that overexpress these receptors. The aryl 2-imino-1,2-dihydropyridine derivatives 5d and 5e, which showed potent EGFR and HER-2 inhibition, also exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov Another study identified a novel quinoline compound, 91b1, which demonstrated strong anticancer effects both in vitro and in vivo. nih.gov Furthermore, novel ciprofloxacin (B1669076) hydrazide derivatives have shown broad-spectrum cytotoxicity across the NCI-60 cell line panel, with some compounds being 4- to 12-fold more cytotoxic than the established anticancer drug etoposide. news-medical.net

| Compound/Derivative Series | Cancer Cell Line | Phenotype | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5d (Anilinoquinazoline derivative) | MDA-MB-231 | Breast Cancer | 2.4 | nih.gov |

| Compound 5e (Anilinoquinazoline derivative) | MDA-MB-231 | Breast Cancer | 2.5 | nih.gov |

| Compound 21 (4-anilinoquinazoline derivative) | MCF-7 | Breast Cancer | 0.49 | nih.gov |

| Compound 21 (4-anilinoquinazoline derivative) | A431 | Epidermoid Carcinoma | 0.67 | nih.gov |

| Reduced 3-chloro aniline derivative 4b (Lipophilic fluoroquinolone) | HCT116 | Colorectal Cancer | 0.84 | nih.gov |

| Reduced derivative 4e (Lipophilic fluoroquinolone) | K562 | Leukemia | 0.005 | researchgate.net |

| Reduced derivative 4f (Lipophilic fluoroquinolone) | PANC-1 | Pancreatic Cancer | 0.11 | researchgate.net |

| Reduced derivative 4f (Lipophilic fluoroquinolone) | MCF-7 | Breast Cancer | 0.30 | researchgate.net |

Topoisomerase-Independent Mechanisms of Antiproliferative Action

While many quinolone-based compounds exert their antiproliferative effects by targeting topoisomerase enzymes, a growing body of research indicates that their anticancer activities are not limited to this mechanism. nih.gov Many fluoroquinolones display antiproliferative effects against various human cancer cells through pathways independent of topoisomerase inhibition. nih.gov These non-classical mechanisms include the induction of apoptosis, disruption of the cell cycle, and modulation of cellular signaling pathways. mdpi.com

For instance, the 4-aminoquinoline (B48711) structure, a core component of the subject compound, is found in chloroquine (B1663885), a well-known antimalarial that has garnered attention for its antiproliferative properties. Research into 4-aminoquinoline derivatives has revealed their potential to act as anti-breast cancer agents through a hybrid pharmacophore approach. researchgate.net Some novel quinoline derivatives bearing a piperazinyl group have demonstrated potent activity against cancer cell lines, suggesting mechanisms that extend beyond simple topoisomerase interaction. researchgate.net

Furthermore, certain fluoroquinolones have been shown to suppress the production of matrix metalloproteinase-9 (MMP-9) in cancer cells, an enzyme crucial for tumor invasion and metastasis. mdpi.com This inhibition of MMP-9 is indicative of a topoisomerase-independent mechanism that interferes with the tumor microenvironment and metastatic processes. mdpi.com Thiosemicarbazones, another class of compounds sometimes linked to quinoline scaffolds, exhibit antiproliferative activity often associated with DNA binding, apoptosis induction, and enzyme inhibition separate from topoisomerase. nih.gov These findings collectively suggest that quinoline derivatives can engage multiple cellular targets to exert a broad range of antiproliferative effects that are not solely reliant on topoisomerase inhibition.

In Vitro Antimicrobial Potential (general quinolone/fluoroquinolone context)

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. nih.gov Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. mdpi.com This leads to fragmentation of the bacterial chromosome and ultimately cell death. nih.gov The antimicrobial spectrum of fluoroquinolones is extensive, covering a wide range of bacterial pathogens.

Newer generations of fluoroquinolones have been developed with enhanced potency against Gram-positive bacteria. nih.govdocumentsdelivered.com Agents such as levofloxacin, gatifloxacin (B573), and moxifloxacin (B1663623) are notably more effective against Gram-positive organisms compared to older compounds like ciprofloxacin. nih.govresearchgate.net They demonstrate significant activity against clinically important pathogens including Staphylococcus aureus (including some methicillin-resistant strains, MRSA) and Streptococcus pneumoniae. nih.govnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of efficacy. For many Gram-positive isolates, newer fluoroquinolones exhibit low MIC values, indicating high potency. nih.gov

| Fluoroquinolone | Bacterial Strain | Reported MIC90 (μg/mL) |

|---|---|---|

| T-3811 | Methicillin-Resistant S. aureus (MRSA) | 0.1 |

| T-3811 | Penicillin-Resistant S. pneumoniae (PRSP) | 0.1 |

| Trovafloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.2 |

| Levofloxacin | S. pneumoniae | 1.0 |

| Ciprofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.39 |

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data is illustrative of the general potency of the fluoroquinolone class against Gram-positive bacteria. asm.org

Fluoroquinolones have historically demonstrated robust activity against a broad spectrum of Gram-negative bacteria, including Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa. nih.govresearchgate.net Ciprofloxacin, in particular, remains a highly effective agent against many Gram-negative isolates. nih.govresearchgate.net The mechanism in Gram-negative bacteria primarily involves the inhibition of DNA gyrase. mdpi.com While resistance is an increasing concern, fluoroquinolones continue to be vital in treating infections caused by these pathogens. nih.gov Levofloxacin is reported to be as active or slightly more active than ofloxacin (B1677185) against most Gram-negative pathogens. researchgate.net

| Fluoroquinolone | Bacterial Strain | Reported MIC (Median, μg/mL) |

|---|---|---|

| Ciprofloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 0.19 |

| Levofloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 0.5 |

| Gatifloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 0.5 |

| Moxifloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 2.0 |

| Ofloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 1.5 |

Note: Data from a comparative study on bacterial isolates from ocular infections. researchgate.net

Certain fluoroquinolones are crucial components of treatment regimens for infections caused by Mycobacterium tuberculosis, the causative agent of tuberculosis, especially in cases of multidrug resistance. nih.gov Their ability to penetrate host cells and act on intracellular bacteria makes them particularly suitable for this purpose. The in vitro activity of various fluoroquinolones against M. tuberculosis has been extensively studied, with newer agents showing superior potency. nih.govoup.com The order of activity is generally ranked, with moxifloxacin and gatifloxacin often demonstrating the lowest MIC values. documentsdelivered.comtandfonline.combohrium.com

| Fluoroquinolone | Reported MIC Range (μg/mL) for M. tuberculosis |

|---|---|

| Moxifloxacin | 0.12 - 1.0 |

| Gatifloxacin | 0.12 - 1.0 |

| Sparfloxacin | 0.25 - 2.0 |

| Levofloxacin | 0.5 - 2.0 |

| Ofloxacin | 0.5 - 4.0 |

| Ciprofloxacin | 0.5 - 4.0 |

Note: MIC ranges can vary based on the specific isolates and testing methodologies used. Data compiled from various in vitro studies. nih.govbohrium.com

Other Investigated Biological Activities (in vitro, non-prohibited)

The quinoline scaffold has emerged as a privileged structure in the development of inhibitors for various enzymes, including viral targets. nih.gov One of the most critical targets in the lifecycle of the Human Immunodeficiency Virus (HIV) is the integrase (IN) enzyme, which is responsible for inserting the viral DNA into the host cell's genome. mdpi.comnsf.gov Inhibition of this enzyme effectively halts viral replication, making it a key focus for antiretroviral drug development. tandfonline.com

Several quinoline-based compounds have been identified as potent HIV-1 integrase inhibitors. nih.gov These inhibitors can act through different mechanisms. Some function as allosteric inhibitors (ALLINIs), binding to a site on the integrase enzyme away from the catalytic center. This binding event can trigger an aberrant multimerization of the enzyme, rendering it non-functional. mdpi.comnsf.gov Other quinoline derivatives, such as styrylquinolines, have been designed to chelate metal cations in the enzyme's active site, thereby blocking its catalytic activity. acs.org Research has shown that specific substitutions on the quinoline ring are crucial for potent antiviral properties, highlighting the versatility of this scaffold for designing novel anti-HIV agents. mdpi.comacs.org

Antifungal Activity

The investigation into the antifungal properties of quinoline derivatives has revealed a promising area of research, although specific studies focusing solely on this compound are not extensively documented in publicly available research. However, the broader class of quinoline and fluoroquinolone compounds has demonstrated notable antifungal potential against a variety of pathogenic fungi.

Research into novel fluorinated quinoline analogs has indicated that these compounds can exhibit significant antifungal activity. For instance, a series of fluorinated quinoline derivatives were synthesized and tested against several phytopathogenic fungi, with some compounds showing good activity. mdpi.com Specifically, certain analogs displayed significant inhibition rates against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. scilit.com One study highlighted a compound, 4‐(allylthio)‐8‐fluoro‐2,3‐dimethylquinoline, which exhibited an inhibition rate exceeding 80% against these fungi. scilit.com

Furthermore, studies inspired by the natural quinine (B1679958) alkaloids have led to the development of quinoline derivatives with potent fungicidal effects. nih.gov In one such study, a lead structure, 2,8-bis(trifluoromethyl)-4-quinolinol, was modified to produce derivatives with significant activity against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov The mechanism of action for some of these derivatives is believed to involve causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. nih.gov

While fluoroquinolones are primarily known for their antibacterial action, some have also been investigated for their antifungal effects. msdmanuals.com Their mode of action in bacteria involves the inhibition of DNA gyrase and topoisomerase, enzymes crucial for DNA replication. msdmanuals.com It is hypothesized that a similar mechanism could be at play in their antifungal activity, targeting fungal topoisomerases.

It is important to note that while the general class of quinoline derivatives shows promise, the specific antifungal profile of this compound remains an area for further investigation. The existing research on related compounds, however, provides a strong rationale for exploring its potential in this therapeutic area.

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4‐(allylthio)‐8‐fluoro‐2,3‐dimethylquinoline | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL | scilit.com |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | EC50 of 0.52 µg/mL | nih.gov |

Antimalarial Activity

The class of 4-aminoquinolines, which includes the well-known drug chloroquine, has been a mainstay in malaria treatment for decades. medscape.com These compounds are known to be highly effective against the erythrocytic stages of the Plasmodium parasite. The generally accepted mechanism of action for 4-aminoquinolines involves their accumulation in the parasite's acidic food vacuole. Inside the vacuole, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the buildup of toxic heme, ultimately causing parasite death.

Structure-activity relationship (SAR) studies of 4-aminoquinolines have identified key structural features essential for their antimalarial potency. The 4-amino group is crucial for activity, and modifications to the side chain attached to this amino group can significantly impact efficacy, particularly against drug-resistant strains. acs.org Furthermore, substitutions on the quinoline ring system, such as the 7-chloro group in chloroquine, have been shown to be important for activity. acs.org The introduction of a fluorine atom at the 6-position, as seen in this compound, is a modification that has been explored in various quinoline-based therapeutic agents to potentially enhance their biological activity.

Numerous synthetic programs have focused on creating novel 4-aminoquinoline analogs to overcome the challenge of widespread chloroquine resistance in Plasmodium falciparum. plos.orgnih.gov These efforts have involved modifying the side chain and the quinoline nucleus to develop compounds that can evade resistance mechanisms. acs.orgplos.orgnih.govacs.org For instance, some newer 4-aminoquinoline derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. plos.org

Given that this compound possesses the core 4-aminoquinoline structure, it is plausible that it could exhibit antimalarial properties. However, without specific experimental data, its precise activity, potency, and spectrum against different Plasmodium species remain to be determined through dedicated research.

Table 2: Key Structural Features of 4-Aminoquinolines and Their Role in Antimalarial Activity

| Structural Feature | Role in Antimalarial Activity | Reference |

|---|---|---|

| 4-Aminoquinoline Core | Essential scaffold for activity; accumulates in the parasite's food vacuole. | |

| Side Chain at 4-Amino Position | Influences potency and activity against resistant strains. | acs.org |

Mechanistic Studies of Biological Action

Molecular Basis of Enzyme-Compound Interactions

The interaction between fluoroquinolones and bacterial topoisomerases is a complex process that ultimately converts these essential enzymes into cellular toxins. This interaction occurs at the molecular level, targeting the enzyme-DNA complex.

4-Amino-6-fluoroquinoline-3-carbonitrile, like other fluoroquinolones, targets the complex formed between the topoisomerase enzyme (either DNA gyrase or topoisomerase IV) and bacterial DNA, rather than the enzyme alone. youtube.comresearchgate.net DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. youtube.comnih.govyoutube.com

The binding is facilitated by specific structural features of the quinolone core. The carboxylic acid group at position 3 and the carbonyl group at position 4 are essential for activity. nih.gov The compound intercalates into the DNA at the point of cleavage and interacts with specific amino acid residues within the enzyme. Crystal structures of related complexes reveal that the C-7 ring system of the fluoroquinolone faces the GyrB subunit of DNA gyrase. nih.gov Research has identified two distinct modes of drug binding, suggesting interactions between the fluoroquinolone's C-7 ring and residues in both the GyrA and GyrB subunits of DNA gyrase. nih.govnih.gov

Key interactions occur within a region known as the quinolone resistance-determining region (QRDR). Mutations in the genes encoding these regions, such as specific changes in the GyrA and ParC subunits, can reduce drug binding and lead to resistance. nih.govoup.com

Table 1: Key Enzyme Interactions for Fluoroquinolones

| Target Enzyme | Subunit(s) | Key Interaction Sites | Primary Bacterial Target |

|---|---|---|---|

| DNA Gyrase | GyrA, GyrB | Quinolone Resistance-Determining Region (QRDR) | Gram-negative bacteria youtube.com |

| Topoisomerase IV | ParC, ParE | Quinolone Resistance-Determining Region (QRDR) | Gram-positive bacteria youtube.com |

DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing it—a process vital for relieving supercoiling and separating replicated chromosomes. nih.govyoutube.com Fluoroquinolones exert their effect by disrupting this cycle. nih.gov

The compound binds to and stabilizes the enzyme-DNA "cleavage complex," in which the DNA is broken and covalently linked to the enzyme. nih.govoup.comnih.gov This action effectively inhibits the DNA religation or resealing step of the enzyme's catalytic cycle. nih.govoup.comnih.gov The stabilization of this ternary complex (drug-enzyme-DNA) prevents the replication fork from progressing, leading to a halt in DNA replication and transcription. nih.govnih.govoup.com This trapped complex is what transforms the essential enzyme into a lethal cellular poison, leading to the generation of permanent double-strand DNA breaks. nih.govnih.gov Studies have shown that fluoroquinolones can stimulate the DNA cleavage activity of topoisomerase IV, particularly at low Mg2+ concentrations, and inhibit the religation reaction at higher Mg2+ concentrations. nih.gov

Target Identification and Validation

As a member of the quinolone antibacterial class, the biological action of this compound is directed at bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govresearchgate.net The inhibitory action against these enzymes disrupts DNA synthesis, ultimately leading to bacterial cell death. researchgate.netnih.gov

The primary targets, DNA gyrase and topoisomerase IV, are ATP-dependent enzymes that function by creating transient double-strand breaks in the DNA backbone to allow for strand passage, thereby resolving topological problems like supercoiling and catenation. nih.gov Fluoroquinolones exert their effect by binding to the enzyme-DNA complex, stabilizing it and trapping the enzyme in its cleavage-capable state. researchgate.netnih.gov This ternary complex of drug, enzyme, and DNA obstructs the movement of the replication fork and transcription machinery, leading to the accumulation of double-strand DNA breaks. researchgate.net

While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited. nih.govresearchgate.net

Identified Bacterial Targets

The validation of DNA gyrase and topoisomerase IV as the definitive targets for the fluoroquinolone class has been established through extensive genetic and biochemical studies. Research has shown that mutations within specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs), confer resistance to this class of antibiotics. nih.govoup.com

Table 1: Primary Bacterial Targets of Fluoroquinolones

| Target Enzyme | Subunits | Primary Function | Preferential Target In |

|---|---|---|---|

| DNA Gyrase | GyrA2GyrB2 | Introduces negative supercoils into DNA. nih.gov | Gram-Negative Bacteria researchgate.net |

| Topoisomerase IV | ParC2ParE2 | Decatenation of daughter chromosomes after replication. nih.gov | Gram-Positive Bacteria researchgate.net |

Target Subunit Functions and Inhibition

Each target enzyme is a heterotetramer composed of two distinct subunits. The inhibition mechanism involves the quinolone molecule intercalating with the DNA at the site of the break and interacting with amino acid residues of the enzyme subunits. The 4-oxo and 3-carboxyl groups on the core quinolone structure are crucial for this interaction. nih.gov

Table 2: Functions of Target Enzyme Subunits

| Enzyme | Subunit | Function in Catalytic Cycle |

|---|---|---|

| DNA Gyrase | GyrA | Contains the active site tyrosine responsible for DNA cleavage and re-ligation. nih.gov |

| GyrB | Responsible for ATP binding and hydrolysis, which powers the strand passage reaction. nih.gov | |

| Topoisomerase IV | ParC | Homologous to GyrA; contains the active site tyrosine for DNA cleavage. nih.gov |

| ParE | Homologous to GyrB; responsible for ATP binding and hydrolysis. nih.gov |

The validation of these targets is further supported by in vitro assays demonstrating that fluoroquinolones inhibit the supercoiling and decatenation activities of purified DNA gyrase and topoisomerase IV, respectively. The potency of inhibition in these assays often correlates with the minimum inhibitory concentrations (MICs) observed against whole bacterial cells.

Structure Activity Relationships Sar of 4 Amino 6 Fluoroquinoline 3 Carbonitrile Derivatives

Influence of the 4-Amino Group on Biological Activity

The 4-amino group is a crucial feature for the biological activity of many quinoline (B57606) derivatives. biointerfaceresearch.com Its basicity and ability to form hydrogen bonds are pivotal for target engagement. In many classes of quinoline-based compounds, such as antimalarials, the amino group at the C-4 position is considered an essential arrangement for activity. biointerfaceresearch.comyoutube.com

Modification of the 4-amino group, particularly through substitution on the nitrogen atom, has a profound impact on the pharmacological profile of quinoline derivatives. The nature, size, and polarity of these substituents can modulate potency and selectivity.

Research on various 4-aminoquinoline (B48711) derivatives has shown that an alkylaminoalkyl side chain at the 4-position is often essential for high potency. youtube.com For instance, in a series of cytotoxic 4-aminoquinoline derivatives, compounds were synthesized by reacting 4-chloro-7-substituted-quinolines with various mono or dialkyl amines. nih.gov The results indicated that the nature of the N-substitution significantly influenced cytotoxicity against human breast tumor cell lines (MCF7 and MDA-MB468). nih.gov

Key findings from these studies include:

Chain Length and Branching: The length and branching of the alkyl chain attached to the amino nitrogen can affect activity.

Terminal Amino Group: The presence of a terminal tertiary amino group in the side chain, as seen in compounds like N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be highly active. nih.gov

Aromatic vs. Aliphatic Substituents: Replacing aliphatic side chains with aromatic rings can lead to different activity profiles. youtube.com

| Compound | Substituent at 4-Amino Position | Substituent at 7-Position | Relative Activity |

|---|---|---|---|

| Butyl-(7-fluoro-quinolin-4-yl)-amine | -NH-(CH₂)₃-CH₃ | -F | Potent effect on MCF-7 cells |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ | -Cl | Most active in the series |

| N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | -NH-(CH₂)₂-NH-(7-chloro-quinolin-4-yl) | -Cl | Active |

The 4-amino and 3-carbonitrile groups on the quinoline ring form a β-enaminonitrile moiety. This structural motif is a highly versatile and reactive intermediate in organic synthesis, serving as a building block for a wide array of heterocyclic compounds with diverse biological activities. researchgate.netresearchcommons.orgnih.gov The chemical reactivity of the enaminonitrile system allows for cyclocondensation reactions with various nucleophiles and electrophiles, leading to the synthesis of fused heterocyclic systems. researchgate.nettandfonline.com

The primary role of the amino group within the enaminonitrile moiety is to activate the molecule for further chemical transformations. researchgate.net It is an integral part of a conjugated system that influences the electron density distribution across the molecule, making adjacent positions susceptible to chemical reactions. Enaminonitriles are key precursors for synthesizing biologically active molecules, including those with potential anticancer and antimicrobial properties. researchcommons.orgtandfonline.com

Significance of the 3-Carbonitrile Group for Activity and Derivatization

The 3-carbonitrile (-CN) group is a small, linear, and highly polar functional group that significantly influences the electronic properties and binding interactions of the quinoline scaffold. Its strong electron-withdrawing nature affects the reactivity of the entire ring system. nih.gov Quinoline-3-carbonitrile derivatives have been investigated as a valuable starting point for developing broad-spectrum antibacterial agents. nih.govresearchgate.net

The carbonitrile group serves two main purposes in drug design:

Modulation of Physicochemical Properties: It can enhance polarity and influence metabolic stability.

Key Binding Element: It can act as a hydrogen bond acceptor or engage in other non-covalent interactions with biological targets. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's therapeutic profile. patsnap.com The nitrile group can be replaced by several other functionalities to modulate activity, selectivity, and pharmacokinetic properties. drughunter.com

Common bioisosteres for the carbonitrile group include:

Carboxylic Acids and Amides: These groups can mimic the hydrogen bonding capabilities of the nitrile. drughunter.com

Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of carboxylic acids and, by extension, can be considered for nitriles. patsnap.comdrughunter.com It offers comparable acidity to a carboxylic acid but with greater lipophilicity. drughunter.com

Halogens: In some contexts, the nitrile group can function as a bioisostere for a halogen like fluorine, sharing similar electrostatic potentials and dipole moments. nih.gov

The success of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. drughunter.com

| Original Group | Potential Bioisostere | Key Properties and Rationale |

|---|---|---|

| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Acts as a hydrogen bond donor/acceptor. drughunter.com |

| Amide (-CONH₂) | Maintains hydrogen bonding capability. drughunter.com | |

| Tetrazole (-CN₄H) | Mimics acidic properties with increased lipophilicity and metabolic stability. patsnap.comdrughunter.com | |

| Halogens (e.g., -F, -Cl) | Can replicate electrostatic properties in certain molecular contexts. nih.gov |

The nitrile group is a versatile pharmacophore capable of engaging in several types of interactions within a protein binding site, which can significantly contribute to binding affinity. nih.gov

Hydrogen Bonding: The nitrogen atom of the nitrile is a strong hydrogen bond acceptor, capable of interacting with backbone amide protons, polar amino acid side chains (e.g., arginine, lysine), or structural water molecules within the binding pocket. nih.govnih.gov

Dipole-Dipole and Electrostatic Interactions: Due to its strong dipole moment, the nitrile group can participate in favorable electrostatic and dipole-dipole interactions with the protein target. nih.gov

Carbonyl Bioisostere: The nitrile can act as a bioisostere of a carbonyl oxygen, occupying a similar position and forming similar polar interactions. nih.gov

Modulation of Aromatic System: As a powerful electron-withdrawing group, it can polarize the quinoline ring system, potentially enhancing π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

In the crystal structure of the anaplastic lymphoma kinase (ALK) protein in complex with the inhibitor alectinib, the nitrile moiety forms crucial hydrogen bonds with nearby amino acid residues, aided by water molecules, highlighting its importance for potent inhibition. nih.gov

Role of the 6-Fluoro Substituent in SAR

The incorporation of a fluorine atom into a drug molecule can dramatically alter its biological properties. researchgate.net In the context of quinoline derivatives, particularly the widely studied fluoroquinolone antibiotics, a fluorine atom at the C-6 position is a hallmark feature strongly correlated with enhanced antibacterial activity. slideshare.netnih.gov

The strategic placement of the 6-fluoro substituent contributes to the molecule's activity in several ways:

Enhanced Target Binding: The fluorine atom can increase the binding affinity of the compound for its target enzyme, such as DNA gyrase in bacteria.

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes, such as the bacterial cell wall. ontosight.ainih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is very strong, making the molecule more resistant to oxidative metabolism. This can lead to a longer half-life and improved pharmacokinetic profile. nih.gov

Electronic Effects: As a highly electronegative atom, fluorine alters the electron distribution of the quinoline ring, which can influence both target binding and reactivity.

Quantitative structure-activity relationship (QSAR) studies on 2,4-disubstituted 6-fluoroquinolines have confirmed the importance of this substituent for antiplasmodial activity. nih.gov The presence of fluorine at C-6 is a key determinant for the potency of many quinoline-based therapeutic agents. slideshare.netnih.gov

Electronic and Steric Effects of Fluorination

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a hallmark of fluoroquinolone antibiotics and is critical for their broad-spectrum antibacterial activity. nih.govrjptonline.org The high electronegativity of the fluorine atom imparts several advantageous electronic and steric effects.

Electronically, the fluorine atom acts as a strong electron-withdrawing group, which influences the electronic distribution of the entire quinoline ring system. This alteration in electronic properties can enhance the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. nih.gov The strong carbon-fluorine bond also increases the metabolic stability of the molecule. nih.gov

From a steric and physicochemical perspective, the fluorine at C-6 increases the lipophilicity of the molecule. scribd.com This enhanced lipophilicity facilitates better penetration through the bacterial cell wall, leading to higher intracellular concentrations of the drug. youtube.comyoutube.com This improved cell penetration is a key factor contributing to the enhanced potency of fluoroquinolones compared to their non-fluorinated counterparts.

Impact on Target Specificity and Potency

The C-6 fluorine atom significantly impacts the target specificity and potency of 4-amino-6-fluoroquinoline-3-carbonitrile derivatives. Its presence is directly linked to an increased affinity for DNA gyrase, a primary target in many Gram-negative bacteria. youtube.com By enhancing the binding to this enzyme, the fluorine atom contributes to the potent inhibition of bacterial DNA replication.

Modifications at Position 7 and their Effect on SAR

The substituent at the C-7 position of the this compound core is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. nih.govnih.gov This position is highly amenable to the introduction of various cyclic amine substituents, with nitrogen-containing heterocycles being the most extensively studied and clinically successful. nih.govnih.gov

Nitrogen Heterocycle Substitutions (e.g., piperazinyl, pyrrolidinyl, piperidinyl)

The introduction of nitrogen heterocycles such as piperazine (B1678402), pyrrolidine (B122466), and piperidine (B6355638) at the C-7 position has proven to be a highly effective strategy for enhancing the antibacterial properties of fluoroquinolones.

Piperazinyl Derivatives: The unsubstituted piperazinyl group is known to confer potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. rjptonline.orgnih.gov Further substitution on the distal nitrogen of the piperazine ring can modulate the compound's properties. For example, alkylation of the N-4 position of the piperazine ring often enhances activity against Gram-positive organisms. nih.gov

Pyrrolidinyl Derivatives: Pyrrolidinyl moieties at C-7 are also associated with significant antimicrobial improvement. scribd.com The stereochemistry of substituents on the pyrrolidine ring can have a pronounced effect on activity.

Piperidinyl Derivatives: Piperidinyl substituents have also been explored, and their incorporation can lead to potent antibacterial agents. The nature of other functional groups on the piperidine ring can fine-tune the biological activity. nih.gov

The basicity and lipophilicity of these C-7 heterocyclic moieties are critical factors that influence their ability to penetrate the bacterial cell wall and their interaction with the target enzymes. mdpi.com

Influence on Spectrum and Level of Activity

The nature of the C-7 nitrogen heterocycle directly influences the antibacterial spectrum and the level of activity. Generally, the presence of a basic amine in the C-7 side chain is crucial for potent activity.

Substitutions with piperazinyl and its derivatives often result in a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. nih.gov For instance, the addition of a piperazine ring at C-7 was a key modification in the development of ciprofloxacin (B1669076), which exhibits excellent activity against a wide range of pathogens. nih.gov

The introduction of bulkier or more complex heterocyclic systems at C-7 can further enhance activity against specific pathogens, including resistant strains. For example, certain 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives have shown promising activity against ciprofloxacin-resistant P. aeruginosa. mdpi.com

| Compound | C-7 Substituent | S. aureus | E. coli | P. aeruginosa |